molecular formula C11H13BF4N2 B2989865 1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate CAS No. 78257-35-9

1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate

Cat. No.: B2989865
CAS No.: 78257-35-9
M. Wt: 260.04
InChI Key: BLSGDVOYEPQBFG-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate is a chemical compound with the molecular formula C11H15BF4N2 It is a pyridinium salt where the pyridinium ion is substituted with a 2,5-dimethylpyrrole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate typically involves the reaction of 2,5-dimethylpyrrole with pyridine in the presence of a suitable tetrafluoroborate salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2,5-Dimethylpyrrole+Pyridine+Tetrafluoroborate salt1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate\text{2,5-Dimethylpyrrole} + \text{Pyridine} + \text{Tetrafluoroborate salt} \rightarrow \text{this compound} 2,5-Dimethylpyrrole+Pyridine+Tetrafluoroborate salt→1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium ring is substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: N-oxides of the pyridinium ring.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrole: A precursor in the synthesis of the compound.

    Pyridinium salts: A class of compounds with similar structural features.

    Tetrafluoroborate salts: Commonly used in the synthesis of various pyridinium compounds.

Uniqueness

1-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridinium tetrafluoroborate is unique due to the presence of both the pyridinium and 2,5-dimethylpyrrole moieties

Properties

IUPAC Name

1-(2,5-dimethylpyrrol-1-yl)pyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N2.BF4/c1-10-6-7-11(2)13(10)12-8-4-3-5-9-12;2-1(3,4)5/h3-9H,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSGDVOYEPQBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(N1[N+]2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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